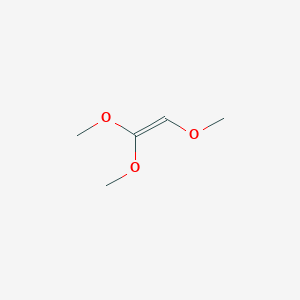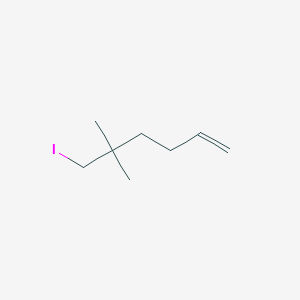![molecular formula C12H19Cl2NO2 B14453685 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- CAS No. 78558-34-6](/img/structure/B14453685.png)
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- typically involves the reaction of 1-Oxa-4-azaspiro[4.5]decane with dichloroacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dichloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- involves its interaction with specific molecular targets and pathways. The dichloroacetyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including the inhibition of metabolic pathways and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spiro compound with similar structural features but different functional groups.
1-Oxa-4-azaspiro[4.5]decane: The parent compound without the dichloroacetyl group.
Uniqueness
1-Oxa-4-azaspiro[4.5]decane, 4-(dichloroacetyl)-3-ethyl- is unique due to the presence of the dichloroacetyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78558-34-6 |
|---|---|
Molecular Formula |
C12H19Cl2NO2 |
Molecular Weight |
280.19 g/mol |
IUPAC Name |
2,2-dichloro-1-(3-ethyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethanone |
InChI |
InChI=1S/C12H19Cl2NO2/c1-2-9-8-17-12(6-4-3-5-7-12)15(9)11(16)10(13)14/h9-10H,2-8H2,1H3 |
InChI Key |
GTEZDOUWLRZBLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1COC2(N1C(=O)C(Cl)Cl)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

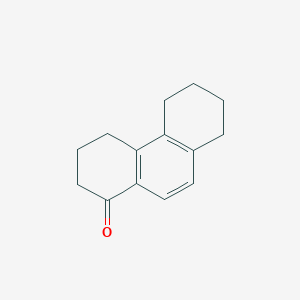
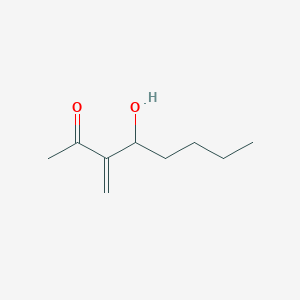


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
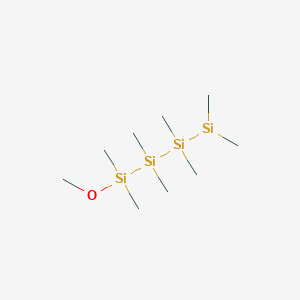
![Ethanone, 2-hydroxy-2-[4-(methylthio)phenyl]-1-(4-pyridinyl)-](/img/structure/B14453659.png)


![1-[(2-Aminoethyl)amino]-3-[(propan-2-yl)oxy]propan-2-ol](/img/structure/B14453684.png)
